Cas no 1804626-24-1 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C12H11BrF5NO3/c1-2-21-9(20)4-6-3-7(10(14)15)11(19-8(6)5-13)22-12(16,17)18/h3,10H,2,4-5H2,1H3
- InChIKey: MMSHCCLDEOWLOH-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CC(C(F)F)=C(N=1)OC(F)(F)F)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 48.4
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029080117-1g |
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate |
1804626-24-1 | 97% | 1g |
$1,475.10 | 2022-04-02 |
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Comprehensive Overview of Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804626-24-1)
The compound Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804626-24-1) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. Its unique structural features, including the bromomethyl, difluoromethyl, and trifluoromethoxy substituents, make it a valuable intermediate for synthesizing bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and crop protection.
One of the key reasons for the growing interest in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate is its role in the development of novel fluorinated compounds. Fluorination has become a hot topic in modern chemistry, as it often enhances the metabolic stability, bioavailability, and binding affinity of molecules. This aligns with current trends in precision medicine and sustainable agriculture, where efficiency and environmental impact are critical concerns. The presence of multiple fluorine-containing groups in this compound makes it a prime candidate for further exploration in these areas.
From a synthetic chemistry perspective, the bromomethyl group in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate offers versatile reactivity, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. This flexibility is particularly valuable in medicinal chemistry, where researchers frequently modify lead compounds to optimize their pharmacological properties. Additionally, the trifluoromethoxy moiety is known to improve lipophilicity, which can enhance membrane permeability—a desirable trait for drug candidates targeting intracellular pathways.
In the context of agrochemical innovation, this compound's structural attributes are equally promising. The difluoromethyl group, for instance, is often associated with improved pesticidal activity and reduced environmental persistence. As regulatory agencies worldwide push for safer and more eco-friendly crop protection solutions, compounds like Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate are being closely examined for their potential to meet these stringent requirements. This aligns with the broader industry shift toward green chemistry and sustainable practices.
The synthesis and characterization of Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate require advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purification. These methods ensure high purity and accurate structural confirmation, which are essential for downstream applications. Given the compound's complexity, researchers often seek detailed protocols for its preparation and handling, making it a frequent subject of inquiries in scientific forums and databases.
Another area of interest is the compound's potential role in catalysis and material science. The electron-withdrawing effects of the trifluoromethoxy and difluoromethyl groups can influence the electronic properties of pyridine-based ligands, which are widely used in coordination chemistry. This opens up possibilities for designing new catalysts or functional materials with tailored properties. Such applications are particularly relevant in the context of renewable energy and advanced manufacturing, where innovation is driven by the need for more efficient and sustainable technologies.
In summary, Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804626-24-1) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique combination of functional groups makes it a valuable building block for drug discovery, agrochemical development, and material science. As research continues to uncover new applications, this compound is likely to remain a focal point for innovation in the years to come.
1804626-24-1 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-acetate) 関連製品
- 1936577-34-2(1-(1-hydroxypropan-2-yl)cycloheptane-1-carbaldehyde)
- 2138535-65-4(3-(3,3-Dimethylpyrrolidin-1-yl)-4-methylcyclohexan-1-one)
- 2580184-72-9(tert-butyl N-1-hydroxy-3-(oxan-2-yl)propan-2-ylcarbamate)
- 1219972-46-9(3-2-(sec-Butyl)phenoxypiperidine hydrochloride)
- 1538127-02-4(N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine)
- 2639460-81-2(tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate)
- 1286898-52-9(Methyl 3-[(2-chlorobenzyl)oxy]benzoate)
- 1807205-27-1(Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate)
- 2227695-24-9(rac-(1R,3R)-3-(4-chloro-2-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2198093-15-9(2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine)




